molecular formula C14H19FN2O B1386356 4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde CAS No. 1157005-05-4

4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde

Cat. No. B1386356
CAS RN: 1157005-05-4
M. Wt: 250.31 g/mol
InChI Key: VFWXZNWZYHRXDT-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “4-(4-(Dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde” often belong to a class of organic compounds known as anilines . These are organic compounds containing an amino group attached to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative . This is followed by various other reactions depending on the specific compound being synthesized .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Anilines, for example, can undergo reactions such as acylation, alkylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through various experimental methods .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The future directions for the study of a compound depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-[4-(dimethylamino)piperidin-1-yl]-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)12-5-7-17(8-6-12)14-4-3-11(10-18)9-13(14)15/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWXZNWZYHRXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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